molecular formula C11H13BrO2 B6336052 4-Bromo-2-ethylbenzoic acid ethyl ester CAS No. 1416979-60-6

4-Bromo-2-ethylbenzoic acid ethyl ester

Cat. No. B6336052
CAS RN: 1416979-60-6
M. Wt: 257.12 g/mol
InChI Key: IHBQGZNXJKCYPB-UHFFFAOYSA-N
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Description

4-Bromo-2-ethylbenzoic acid ethyl ester is a chemical compound with the molecular formula C11H13BrO2 . It is an ester derivative of benzoic acid . It is used as a building block in the synthesis of organic compounds .


Synthesis Analysis

The synthesis of esters like this compound typically involves the esterification reaction between an alcohol and a carboxylic acid . For example, Ethyl 2-bromoisobutyrate is synthesized through the esterification reaction between ethyl alcohol and 2-bromoisobutyric acid, catalyzed by sulfuric acid at elevated temperatures .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and an ethyl ester group . The molecular weight of this compound is 257.13 .


Chemical Reactions Analysis

Esters like this compound can undergo various chemical reactions. For instance, they can undergo hydrolysis to yield the corresponding alcohol and carboxylic acid . They can also participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature between 2-8°C .

Mechanism of Action

The mechanism of ester reactions generally involves nucleophilic attack on the carbonyl carbon, followed by the removal of the leaving group . In the case of 4-Bromo-2-ethylbenzoic acid ethyl ester, the bromine atom could potentially act as a leaving group.

Future Directions

While specific future directions for 4-Bromo-2-ethylbenzoic acid ethyl ester are not mentioned in the retrieved papers, esters in general have significant potential in various fields. For instance, they are being explored for their potential in biofuel production . As a building block in organic synthesis , this compound could potentially contribute to the development of new organic compounds with various applications.

properties

IUPAC Name

ethyl 4-bromo-2-ethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-3-8-7-9(12)5-6-10(8)11(13)14-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBQGZNXJKCYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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